

Rebastinib: Mechanism and Application Overview

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Compound Focus: Rebastinib

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Rebastinib is an orally administered, potent small-molecule inhibitor that targets the TIE2 receptor tyrosine kinase [1]. Beyond its initial development for leukemia, it has been repurposed as an investigational TIE2 inhibitor for solid tumors [2]. Its primary mechanism involves an allosteric "switch control" that inactivates the TIE2 kinase, a receptor for angiopoietins crucial for vascular growth and remodeling [3] [1].

A key therapeutic action is its dual targeting of both **tumor vasculature** and **TIE2-expressing macrophages (TEMs)** [3] [1]. TEMs are a pro-tumoral myeloid subset that promotes angiogenesis, suppresses anti-tumor immunity, and facilitates metastasis. By blocking TIE2 signaling, **Rebastinib** impairs multiple pro-tumoral pathways in the tumor microenvironment [3].

Experimental Models and Key Findings

The table below summarizes quantitative findings from key preclinical studies on **Rebastinib**'s effects.

Cancer Model	Treatment Groups	Key Efficacy Findings	Impact on Macrophages & Immune Cells
Metastatic Mammary Carcinoma (Mouse) [3]	Rebastinib ± Paclitaxel or Eribulin	↓ Tumor growth & metastasis; ↑ overall survival with combination [3]	↓ Tie2+ myeloid cell infiltration; Blocked TMEM-mediated intravasation [3]

Cancer Model	Treatment Groups	Key Efficacy Findings	Impact on Macrophages & Immune Cells
Ovarian Cancer (ID8 syngeneic mouse) [2]	Rebastinib ± Carboplatin/Paclitaxel	↑ Median survival vs chemo alone (132.5 vs 127 days, p<0.01) [2]	↑ CD45+ macrophages & cytotoxic T cells in ascites; Altered gene expression in macrophages & tumor cells [2]
Colorectal Cancer (CT-26/MC-38 syngeneic mouse) [4]	DCC-2036 (Rebastinib)	Effective tumor growth inhibition; Necrosis in immunocompetent mice [4]	↑ CD8+ T cell infiltration & activation (CD69+); Downregulated FGR-AKT-SP1-DKK1 axis [4]

Detailed Experimental Protocols

Protocol 1: Evaluating Rebastinib in a Syngeneic Ovarian Cancer Model

This protocol is adapted from a 2025 study investigating **Rebastinib** with chemotherapy in ovarian cancer [2].

- **Cell Line and Animal Model:** Use ID8 murine ovarian cancer cells stably expressing GFP. Inject 8×10^6 cells intraperitoneally into 6-8 week-old female C57BL/6NHsd mice.
- **Treatment Administration:**
 - **Rebastinib Diet:** Incorporate **Rebastinib** into standard chow (10 mg/kg). Provide ad libitum.
 - **Control Diet:** Standard chow without drug.
 - **Chemotherapy:** Carboplatin (20 mg/kg) and Paclitaxel (12 mg/kg) via intraperitoneal injection.
 - **Experimental Groups:**
 - Control diet
 - **Rebastinib** diet
 - Control diet + Chemotherapy (days 32, 39, 46)
 - **Rebastinib** diet + Chemotherapy (days 32, 39, 46)
- **Endpoint Analysis:**

- **Survival:** Monitor for 140 days, using ascites accumulation and reduced activity as surrogate endpoints.
- **Immune Cell Phenotyping:** Harvest ascites or peritoneal lavage with PBS/2% BSA. Process into single-cell suspension, lyse RBCs, and stain with fluorochrome-conjugated antibodies for flow cytometry. Key markers include:
 - **Macrophages:** CD45, F4/80, CD11b, Tie2, M2 markers (CD206, CD163).
 - **T cells:** CD3, CD8, CD4, CD69 (activation), FoxP3 (Tregs; requires fixation/permeabilization).

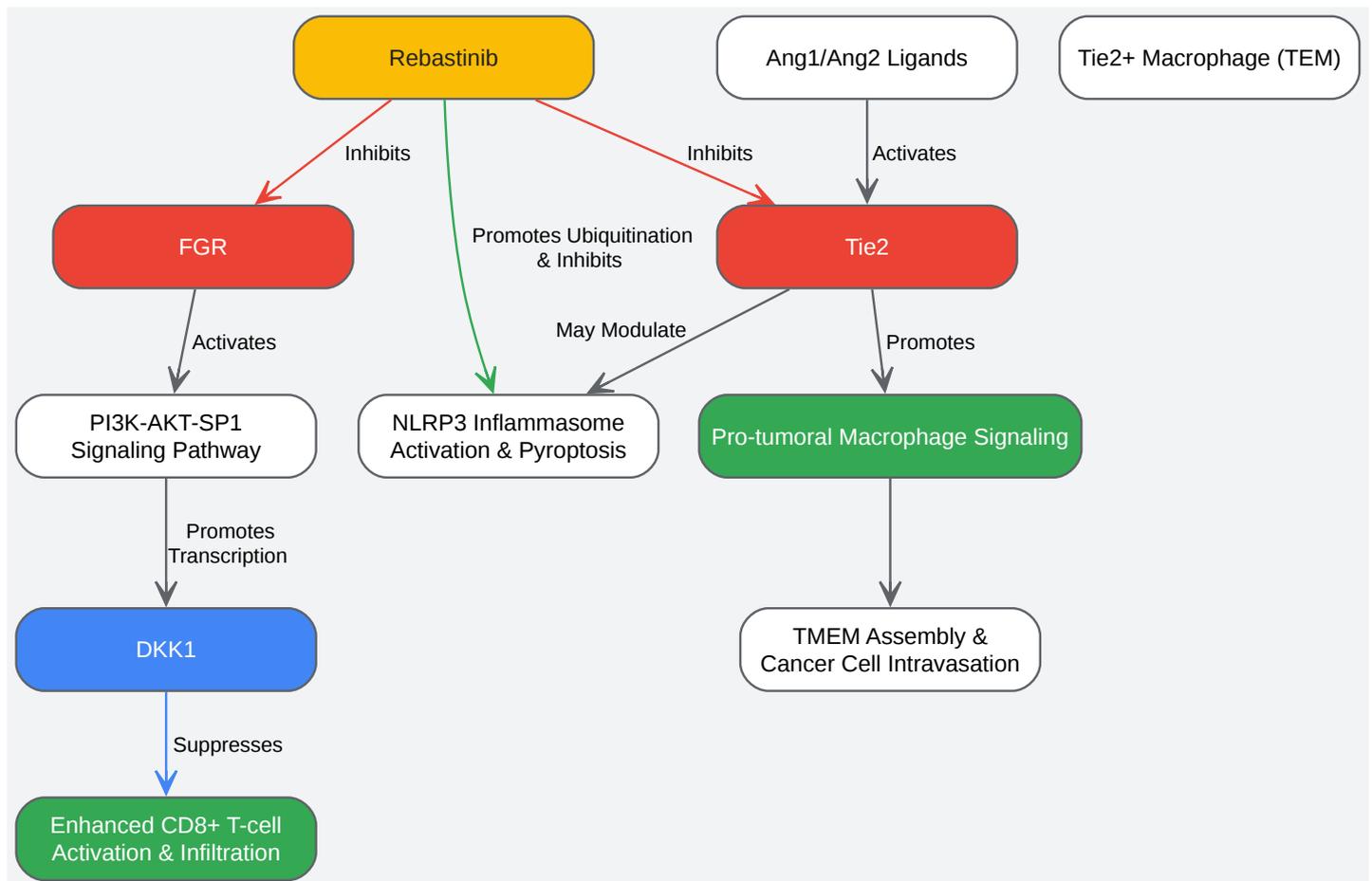
Protocol 2: Analyzing Rebastinib's Effects on Metastasis-Associated Macrophages

This protocol is based on a seminal 2017 study in metastatic breast cancer [3].

- **Focus:** Investigate **Rebastinib**'s effect on TMEM sites, which are metastatic niches composed of a Tie2Hi/Vegf-AHi macrophage, a tumor cell, and an endothelial cell.
- **Animal Model:** Use transgenic MMTV-PyMT mice (spontaneous mammary carcinoma) or orthotopic models.
- **Treatment:** Administer **Rebastinib** (e.g., 50 mg or 100 mg BID via oral gavage based on prior phase 1b/2 trials [1]) alone or with paclitaxel.
- **Key Analyses:**
 - **Tumor Dissociation:** Use enzymatic digestion (e.g., collagenase/hyaluronidase/DNase mix) to create single-cell suspensions from tumors [5].
 - **Macrophage Isolation & Identification:** Identify macrophages via flow cytometry using antibodies against CD45, CD11b, F4/80, and Tie2. Sorting (FACS) enables downstream functional or transcriptional analysis.
 - **TMEM Score Quantification:** Use triple immunohistochemistry on tumor sections to identify and count TMEM structures. Stain for:
 - **Macrophages:** CD68 or F4/80
 - **Tumor cells:** Mena (particularly MenaINV isoform)
 - **Endothelial cells:** CD31
- **Functional Assessment:** Perform intravital imaging (IVI) to visualize and quantify real-time cancer cell intravasation at TMEM sites.

Rebastinib Signaling Mechanism in Macrophages

The diagram below illustrates the molecular mechanisms by which **Rebastinib** affects macrophage signaling and the tumor microenvironment.



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Discussion and Research Implications

The compiled data demonstrates that **Rebastinib**'s efficacy extends beyond simple anti-angiogenesis. It actively remodels the tumor immune microenvironment by targeting TEMs, which are key mediators of tumor progression and therapy resistance [3] [2] [6].

- **Combination Therapy Rationale:** Chemotherapy can recruit pro-tumoral macrophages, potentially leading to rebound vascularization and metastasis. Combining chemotherapy with **Rebastinib** blocks

this unintended side effect, providing a strong rationale for the combinations tested in clinical trials (e.g., with paclitaxel or carboplatin) [3] [1].

- **Beyond Tie2: The FGR Axis:** Recent research in colorectal cancer identifies the non-receptor tyrosine kinase FGR as a novel target of **Rebastinib**. Inhibition of the FGR-AKT-SP1-DKK1 axis enhances CD8+ T cell infiltration and cytotoxicity, indicating a potential to convert "cold" tumors into "hot" ones and improve response to immunotherapy [4].
- **Considerations for Translational Research:** When designing studies, the choice of model (e.g., immunocompetent vs. immunodeficient mice) is critical, as **Rebastinib**'s efficacy is significantly enhanced by a functional T-cell-mediated immune response [4].

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